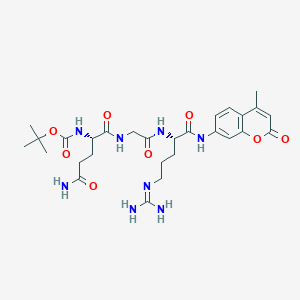
Boc-Gln-Gly-Arg-AMC
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Boc-Gln-Gly-Arg-AMC, also known as N-tert-Butyloxycarbonyl-L-glutaminyl-glycyl-L-arginine-7-amido-4-methylcoumarin, is a synthetic peptide substrate used in various biochemical assays. It is particularly known for its application as a fluorogenic substrate, which means it releases a fluorescent signal upon enzymatic cleavage. This property makes it valuable in studying enzyme activities, especially proteases like trypsin and coagulation factors .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Boc-Gln-Gly-Arg-AMC typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process begins with the attachment of the first amino acid to the resin, followed by the stepwise addition of protected amino acids. Each amino acid is protected by a Boc (tert-butyloxycarbonyl) group to prevent unwanted side reactions .
Attachment to Resin: The first amino acid, usually Boc-Gln, is attached to the resin.
Coupling: The next amino acid, Gly, is coupled to the Boc-Gln on the resin using a coupling reagent like HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate).
Deprotection: The Boc group is removed using a mild acid like trifluoroacetic acid (TFA).
Repetition: Steps 2 and 3 are repeated for the remaining amino acids (Arg and AMC).
Cleavage: The final peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The process involves rigorous quality control measures to ensure high purity and yield .
化学反应分析
Types of Reactions
Boc-Gln-Gly-Arg-AMC primarily undergoes enzymatic hydrolysis. This reaction involves the cleavage of the peptide bond by proteases, resulting in the release of 7-amino-4-methylcoumarin (AMC), which is fluorescent .
Common Reagents and Conditions
Enzymes: Trypsin, coagulation factor XIIa, and other proteases.
Buffers: Phosphate-buffered saline (PBS) or Tris-HCl buffer at optimal pH for enzyme activity.
Temperature: Typically, reactions are conducted at 37°C to mimic physiological conditions
Major Products
The major product of the enzymatic hydrolysis of this compound is 7-amino-4-methylcoumarin (AMC), which emits a fluorescent signal upon release .
科学研究应用
Boc-Gln-Gly-Arg-AMC is widely used in scientific research due to its fluorogenic properties. Some of its applications include:
Enzyme Activity Assays: Used to measure the activity of proteases like trypsin and coagulation factors. .
Drug Screening: Employed in high-throughput screening assays to identify potential inhibitors of proteases.
Biological Studies: Used to study protein-protein interactions and enzyme kinetics. .
Medical Research: Applied in the investigation of diseases involving protease dysregulation, such as cancer and coagulation disorders
作用机制
Boc-Gln-Gly-Arg-AMC exerts its effects through enzymatic hydrolysis. Proteases recognize and cleave the peptide bond between the arginine and AMC moieties, releasing AMC. The released AMC emits a fluorescent signal, which can be detected and quantified using a fluorometer .
Molecular Targets and Pathways
The primary molecular targets of this compound are proteases, including trypsin and coagulation factors. These enzymes cleave the peptide bond, leading to the release of AMC. This process is crucial in various biological pathways, including blood coagulation and protein digestion .
相似化合物的比较
Similar Compounds
Boc-Leu-Gly-Arg-AMC: Another fluorogenic substrate used in similar applications. .
Boc-Gln-Ala-Arg-AMC: Similar to Boc-Gln-Gly-Arg-AMC but with alanine instead of glycine.
Uniqueness
This compound is unique due to its specific amino acid sequence, which provides distinct interactions with certain proteases. This specificity makes it a valuable tool in studying particular enzymes and their inhibitors .
属性
分子式 |
C28H40N8O8 |
|---|---|
分子量 |
616.7 g/mol |
IUPAC 名称 |
tert-butyl N-[(2S)-5-amino-1-[[2-[[(2S)-5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1,5-dioxopentan-2-yl]carbamate |
InChI |
InChI=1S/C28H40N8O8/c1-15-12-23(39)43-20-13-16(7-8-17(15)20)34-25(41)18(6-5-11-32-26(30)31)35-22(38)14-33-24(40)19(9-10-21(29)37)36-27(42)44-28(2,3)4/h7-8,12-13,18-19H,5-6,9-11,14H2,1-4H3,(H2,29,37)(H,33,40)(H,34,41)(H,35,38)(H,36,42)(H4,30,31,32)/t18-,19-/m0/s1 |
InChI 键 |
PDPAZZMSSBKXOH-OALUTQOASA-N |
手性 SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCN=C(N)N)NC(=O)CNC(=O)[C@H](CCC(=O)N)NC(=O)OC(C)(C)C |
规范 SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)NC(=O)CNC(=O)C(CCC(=O)N)NC(=O)OC(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


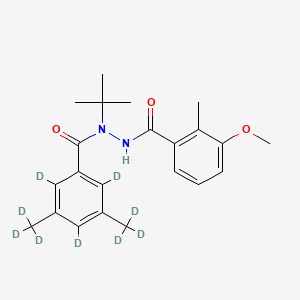
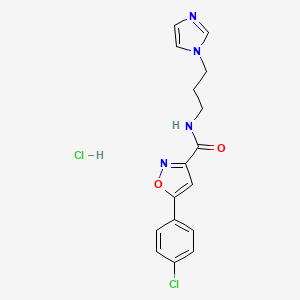



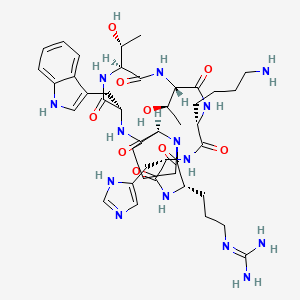



![[(1S,2R,3R,5S,7S,8S,9R,10R)-2,7,9,10-tetraacetyloxy-8,12,15,15-tetramethyl-4-methylidene-13-oxo-5-tricyclo[9.3.1.03,8]pentadec-11-enyl] (E)-3-phenylprop-2-enoate](/img/structure/B12392748.png)
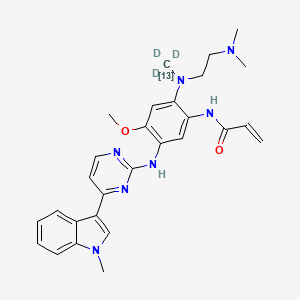
![5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-[3-[2-[[3-(3-azidopropylamino)-3-oxopropyl]disulfanyl]ethylamino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethyl]pentanamide](/img/structure/B12392769.png)


